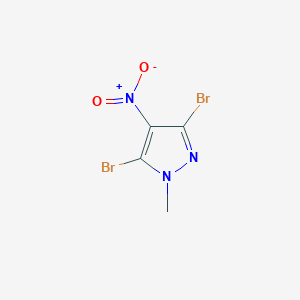
3,5-dibromo-1-methyl-4-nitro-1H-pyrazole
Cat. No. B1322981
Key on ui cas rn:
155600-99-0
M. Wt: 284.89 g/mol
InChI Key: PGMQVDHYFOWDLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07850742B2
Procedure details


To a solution of 3,5-dibromo-4-nitropyrazole 1 (0.934 g, 3.45 mmol) in 5 mL of absolute DMF were added dropwise 0.16 g of sodium hydride (6.67 mmol) in DMF (100 mL) over a period of 1 h. After cessation of gas generation, 0.26 mL of CH3I (3.89 mmole) was added dropwise and stirred at room temperature for overnight. The solvent was then evaporated under vacuum and the residue was poured into water, The separated solid was filtered, washed with water and dried under vacuum to afford 0.713 g of 2 (yield 72.6%). Preparation of N-benzyl-3-bromo-1-methyl-4-nitro-1H-pyrazol-5-amine (3): 3,5-dibromo-1-methyl-4-nitropyzole 2 (2.85 g 10 mmol) was heated in a solution of 10 mL of benzylamine for 6 h at 80° C. After cooling to room temperature, the reaction mixture was poured into water and the yellow solid formed. Then it was filtered, washed with water, dried and recrystallized from toluene to afford 3 g of 3 in yield of 96%. Preparation of 5-amino-1-methyl-4-nitro-1H-pyrazole-3-carbonitrile (4): A mixture of CuCN (0.135 g, 1.5 mmol) and 3 (0.312 g, 1 mmol) in solution of DMF (10 mL) were refluxed for 8 h before it was poured on water and filtered. The filtrate and the separated yellow solid, which was dissolved in concentrated ammonium hydroxide, were extracted by EtOAc. The organic layer was dried using Na2SO4 and purified by flash column chromatography (EtOAc: PE=2:1˜1:1) to afford 0.108 g of 4 in yield of 42%. Preparation of 4,5-diamino-3-cyano-1-methylpyrazole (5): A mixture 4 (0.257 g, 1 mmol) and 10% Pd/C (0.3 g) catalyst in 20 mL ethanol were stirred in hydrogen atmosphere at room temperature for 48 h. After filtration, the solvent was removed under reduced pressure to 2-3 mL before 98% H2SO4 was added dropwise until pH=1. The formed solid was filtered and washed with small amount of ethanol to afford 0.106 g of 5 in yield of 45%: 1HNMR (300 MHz, DMSO-d6) δ 3.00 (3H); 13CNMR (75 MHz, DMSO-d6) δ 35.9, 110.3, 114.2, 114.5, 138.4; MS (EI) 137.



Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[C:6]([N+:7]([O-:9])=[O:8])=[C:5]([Br:10])[NH:4][N:3]=1.[H-].[Na+].[CH3:13]I>CN(C=O)C>[Br:1][C:2]1[C:6]([N+:7]([O-:9])=[O:8])=[C:5]([Br:10])[N:4]([CH3:13])[N:3]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.934 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=NNC(=C1[N+](=O)[O-])Br
|
|
Name
|
|
|
Quantity
|
0.16 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
0.26 mL
|
|
Type
|
reactant
|
|
Smiles
|
CI
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at room temperature for overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was then evaporated under vacuum
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the residue was poured into water
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The separated solid was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=NN(C(=C1[N+](=O)[O-])Br)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.713 g | |
| YIELD: PERCENTYIELD | 72.6% | |
| YIELD: CALCULATEDPERCENTYIELD | 72.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

